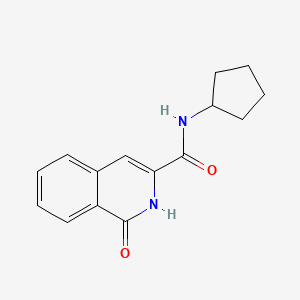![molecular formula C20H22N4O3 B7496548 3-(3,5-dimethoxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7496548.png)
3-(3,5-dimethoxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethoxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]propanamide is a compound that has gained significant attention in the scientific community due to its potential use in research. This compound is also known as JNJ-10181457 and is a selective antagonist of the histamine H3 receptor.
作用機序
JNJ-10181457 is a selective antagonist of the histamine H3 receptor, which is primarily located in the central nervous system (CNS). The histamine H3 receptor is involved in the regulation of histamine release and neurotransmitter release in the CNS. By blocking the histamine H3 receptor, JNJ-10181457 increases the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in various physiological and pathological processes.
Biochemical and physiological effects:
JNJ-10181457 has been shown to have several biochemical and physiological effects. This compound has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in the CNS, which are involved in various physiological processes such as attention, motivation, and learning. Additionally, JNJ-10181457 has been shown to decrease food intake and increase energy expenditure, suggesting its potential use in the treatment of obesity.
実験室実験の利点と制限
JNJ-10181457 has several advantages and limitations for lab experiments. One of the advantages of JNJ-10181457 is its selectivity for the histamine H3 receptor, which allows for specific targeting of this receptor in various physiological and pathological processes. However, one of the limitations of JNJ-10181457 is its potential off-target effects, which may affect the interpretation of experimental results.
将来の方向性
There are several future directions for the research on JNJ-10181457. One potential direction is the investigation of the therapeutic potential of JNJ-10181457 in the treatment of disorders such as obesity, narcolepsy, and ADHD. Additionally, further studies are needed to investigate the potential off-target effects of JNJ-10181457 and its impact on the interpretation of experimental results. Finally, the development of more selective and potent histamine H3 receptor antagonists may provide new insights into the role of this receptor in various physiological and pathological processes.
In conclusion, JNJ-10181457 is a compound with significant potential in scientific research due to its selectivity for the histamine H3 receptor. This compound has been shown to have several biochemical and physiological effects and has potential therapeutic applications in the treatment of various disorders. However, further research is needed to investigate its potential off-target effects and to develop more selective and potent histamine H3 receptor antagonists.
合成法
The synthesis of JNJ-10181457 involves several steps starting from commercially available starting materials. The first step involves the synthesis of 3-(3,5-dimethoxyphenyl)propanoic acid, followed by the conversion of this acid to the corresponding acid chloride. The acid chloride is then reacted with N-[(2-imidazol-1-ylpyridin-3-yl)methyl]amine to give JNJ-10181457.
科学的研究の応用
JNJ-10181457 has been used in various scientific research studies to investigate the role of the histamine H3 receptor in various physiological and pathological processes. This compound has been shown to have potential therapeutic applications in the treatment of several disorders such as obesity, narcolepsy, and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
3-(3,5-dimethoxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-26-17-10-15(11-18(12-17)27-2)5-6-19(25)23-13-16-4-3-7-22-20(16)24-9-8-21-14-24/h3-4,7-12,14H,5-6,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYFYYDBQYPDNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCC(=O)NCC2=C(N=CC=C2)N3C=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phenyl-[4-[(1-phenyltetrazol-5-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7496475.png)

![N-[2-(4-fluorophenyl)ethyl]-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7496497.png)

![3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide](/img/structure/B7496515.png)
![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[[4-(2-thiophen-2-ylethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7496522.png)

![2-[2-(2-Bromo-4-chlorophenoxy)ethylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7496537.png)
![N-[3-(4-ethylpiperazin-1-yl)sulfonylphenyl]-2-methoxy-5-sulfamoylbenzamide](/img/structure/B7496551.png)
![4-ethoxy-N-[2-[(2-imidazol-1-ylpyridin-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7496554.png)
![N-benzyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7496571.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7496573.png)